molecular formula C12H15Cl2N3O B13369781 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine

Katalognummer: B13369781
Molekulargewicht: 288.17 g/mol
InChI-Schlüssel: OBATVLDNVFCDMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine typically involves multiple steps. One common method is the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Eigenschaften

Molekularformel

C12H15Cl2N3O

Molekulargewicht

288.17 g/mol

IUPAC-Name

(3,6-dichloropyridin-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H15Cl2N3O/c1-2-16-5-7-17(8-6-16)12(18)11-9(13)3-4-10(14)15-11/h3-4H,2,5-8H2,1H3

InChI-Schlüssel

OBATVLDNVFCDMR-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.